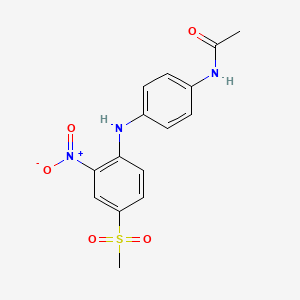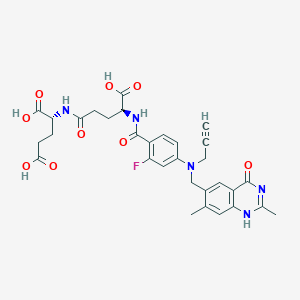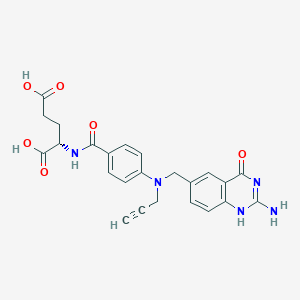
CCT036477
Vue d'ensemble
Description
CCT036477 est un inhibiteur de petite molécule principalement connu pour son rôle dans l'inhibition de la voie de signalisation Wnt. Cette voie est cruciale dans divers processus biologiques, y compris la prolifération cellulaire, la différenciation et la migration. Le composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber l'activité transcriptionnelle médiée par la β-caténine, un acteur central dans la cascade de signalisation Wnt .
Applications De Recherche Scientifique
CCT036477 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: The compound is extensively used in cancer research due to its ability to inhibit the Wnt signaling pathway, which is often deregulated in various cancers
Developmental Biology: This compound has been used to study the role of the Wnt pathway in development, particularly in model organisms like zebrafish and Xenopus.
Stem Cell Research: The compound’s ability to modulate the Wnt pathway makes it valuable in stem cell research, where it can influence cell differentiation and proliferation.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting the Wnt pathway.
Mécanisme D'action
Target of Action
CCT036477 primarily targets the Wnt signaling pathway . Specifically, it inhibits the transcriptional activity mediated by β-catenin , a central player in the Wnt signaling cascade .
Mode of Action
It disrupts the interaction between β-catenin and its co-factors in the nucleus, thereby preventing the transcription of Wnt target genes .
Biochemical Pathways
The Wnt/β-catenin pathway is a critical regulator of cellular communication involved in numerous biological processes, including cell proliferation, migration, and polarity . By inhibiting this pathway, this compound can affect these processes, leading to potential therapeutic effects, particularly in cancer applications .
Result of Action
This compound has been shown to inhibit growth in several cancer cell lines . It also exhibits clear activity in vivo, blocking the development of Zebrafish and Xenopus embryos and the expression of Wnt target genes .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and should be protected from it . Furthermore, it should be stored at 2-8°C . These factors can affect the compound’s stability and, consequently, its efficacy.
Analyse Biochimique
Biochemical Properties
CCT036477 plays a significant role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several biomolecules, including β-catenin and transcription factors. The compound does not alter β-catenin accumulation but blocks transcription at the β-catenin level . This inhibition reduces the expression of Wnt target genes, such as myc and survivin, which are crucial for cell proliferation and survival . Additionally, this compound demonstrates growth inhibition in multiple cancer cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells and the development of embryos. In prostate cancer cells, pretreatment with this compound increases the efficacy of cabazitaxel therapy by inducing apoptosis and decreasing cancer stem cells . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, by blocking transcription at the β-catenin level . This inhibition leads to reduced expression of Wnt target genes and impacts cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of the Wnt signaling pathway. The compound binds to and inhibits the activity of β-catenin, preventing its accumulation and subsequent transcriptional activity . This inhibition disrupts the formation of the nuclear β-catenin/transcription factor complex, thereby blocking the transcription of Wnt target genes . Additionally, this compound induces the degradation of β-catenin that has been stabilized by a glycogen synthase kinase-3 (GSK-3) inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory effects on the Wnt signaling pathway for extended periods. It is essential to protect the compound from light and store it at low temperatures to prevent degradation . Long-term studies have shown that this compound can block the development of zebrafish and Xenopus embryos, indicating its sustained inhibitory effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits the Wnt signaling pathway and reduces the expression of Wnt target genes . At higher doses, this compound can exhibit toxic effects and adversely impact cellular function . In Xenopus laevis embryos, exposure to high concentrations of this compound results in ventralized embryos and interferes with primary axis formation .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes and cofactors that regulate the stability and activity of β-catenin . By inhibiting the Wnt signaling pathway, this compound affects metabolic flux and metabolite levels, leading to reduced expression of Wnt target genes and altered cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is cell-permeable and can effectively reach its target sites within the cell . Its distribution within the cell is influenced by its interactions with β-catenin and other components of the Wnt signaling pathway .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus where it inhibits the formation of the β-catenin/transcription factor complex . This localization is crucial for its inhibitory effects on the Wnt signaling pathway and the transcription of Wnt target genes . The compound’s activity and function are influenced by its ability to reach and interact with its target sites within the nucleus .
Méthodes De Préparation
La synthèse de CCT036477 implique plusieurs étapes, commençant par la préparation du dérivé indole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau indole : Ceci est réalisé par une synthèse de Fischer indole, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Réactions de substitution : Le noyau indole subit diverses réactions de substitution pour introduire les groupes fonctionnels nécessaires, tels que les groupes chlorophényle et pyridinyle.
Assemblage final : La dernière étape consiste à coupler l'indole substitué avec la pyridinylamine dans des conditions spécifiques pour former this compound.
Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais la synthèse suit probablement des étapes similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
CCT036477 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau indole, modifiant potentiellement l'activité du composé.
Substitution : Les réactions de substitution sont courantes dans la synthèse de this compound, où différents substituants sont introduits sur le noyau indole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer : Le composé est largement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la voie de signalisation Wnt, qui est souvent dérégulée dans divers cancers
Biologie du développement : This compound a été utilisé pour étudier le rôle de la voie Wnt dans le développement, en particulier chez les organismes modèles comme le poisson zèbre et le Xénope.
Recherche sur les cellules souches : La capacité du composé à moduler la voie Wnt le rend précieux dans la recherche sur les cellules souches, où il peut influencer la différenciation et la prolifération cellulaires.
Développement de médicaments : This compound sert de composé de tête dans le développement de nouveaux agents thérapeutiques ciblant la voie Wnt.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité transcriptionnelle médiée par la β-caténine. Plus précisément, il perturbe l'interaction entre la β-caténine et ses cofacteurs dans le noyau, empêchant la transcription des gènes cibles de Wnt. Cette inhibition conduit à une expression réduite des gènes impliqués dans la prolifération et la survie cellulaires, ce qui en fait un puissant agent anticancéreux .
Comparaison Avec Des Composés Similaires
CCT036477 est souvent comparé à d'autres inhibiteurs de la voie Wnt, tels que :
CCT070535 : Un autre inhibiteur de petite molécule avec des propriétés similaires mais des cibles moléculaires différentes.
CCT031374 : Un composé ayant des effets inhibiteurs comparables sur la voie Wnt mais une structure chimique distincte.
La singularité de this compound réside dans son mécanisme d'action spécifique, ciblant l'activité transcriptionnelle de la β-caténine sans altérer son accumulation. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394516 | |
| Record name | F0388-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305372-78-5 | |
| Record name | F0388-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CCT036477 and what is its primary mechanism of action?
A1: this compound (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) is a small molecule that has shown potential as an inhibitor of the Wnt/β-catenin signaling pathway. While its exact mechanism of action is not fully elucidated in the provided abstracts, it appears to target the interaction between β-catenin and TCF4. This interaction is crucial for the transcriptional activation of Wnt target genes, which are often involved in cell proliferation and survival. By disrupting this interaction, this compound could potentially inhibit the growth and survival of cancer cells, particularly those dependent on Wnt signaling. []
Q2: What types of cancer cells have shown sensitivity to this compound in preclinical studies?
A2: The provided research suggests that this compound exhibits promising activity against mantle cell lymphoma (MCL) cells, particularly a subpopulation known as mantle cell lymphoma-initiating cells (MCL-ICs). These MCL-ICs are thought to be responsible for relapse and chemoresistance in MCL. Notably, this compound demonstrated the ability to sensitize MCL cells to conventional chemotherapeutic agents like vincristine and doxorubicin, as well as the BTK inhibitor ibrutinib. [] Additionally, there is evidence suggesting its potential in clear cell renal cell carcinoma (ccRCC), where it was positively correlated with the HOXB5/9 drug target. []
Q3: How does this compound compare to other Wnt pathway inhibitors in terms of its effects on cancer stem cells?
A3: While the provided abstracts don't directly compare this compound with other Wnt inhibitors, one study highlights its use in combination with salinomycin, another agent known to target cancer stem cells. The research suggests that pretreating prostate cancer cells with both salinomycin and a Wnt inhibitor (not specifically this compound) enhanced the efficacy of cabazitaxel, a chemotherapy drug, by promoting apoptosis and reducing the number of cancer stem cells. [] This finding suggests that combining this compound with other agents targeting cancer stem cells could be a promising therapeutic strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)


![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)


![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)


